2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid
Overview
Description
2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) group, a hydroxyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid typically involves multiple steps, starting with the protection of the amino group using a Boc group The initial steps may include the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N)
Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of automated systems for the addition of reagents, temperature control, and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the hydroxyl group can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug development and as a pharmaceutical intermediate.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid exerts its effects depends on its molecular targets and pathways. The Boc group provides protection to the amino group, which can be selectively removed under acidic conditions. The hydroxyl group can participate in hydrogen bonding, and the methoxyphenyl group can interact with various biological targets.
Comparison with Similar Compounds
2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
2-tert-Butoxycarbonylamino-3-hydroxy-propionic acid
3-{2-[(tert-butoxycarbonyl)amino]ethyl}benzoic acid
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-hydroxy-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(13(18)19)12(17)9-6-5-7-10(8-9)21-4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXAADJDDXPSLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)OC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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